An In-depth Technical Guide to 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine and its Congeners
An In-depth Technical Guide to 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine and its Congeners
CAS Number: 1260088-72-9
This technical guide provides a comprehensive overview of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine, a member of the broader class of furo[3,4-d]pyrimidine derivatives. While specific research on this particular molecule is limited, this document will delve into the known chemical properties and the extensive biological activities reported for the furo[3,4-d]pyrimidine and the closely related furo[2,3-d]pyrimidine scaffolds. This information is intended for researchers, scientists, and drug development professionals interested in the potential of this chemical class.
Chemical and Physical Properties
While detailed experimental data for 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine is not extensively published, its basic properties can be derived from its structure.
| Property | Value |
| CAS Number | 1260088-72-9 |
| Molecular Formula | C₈H₈Cl₂N₂O |
| Molecular Weight | 219.07 g/mol |
| IUPAC Name | 2,4-dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine |
Synthesis and Reactivity
The furo[3,4-d]pyrimidine core is a key pharmacophore, and various synthetic routes have been developed for its derivatives. 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine itself has been documented as a reactant in the synthesis of more complex molecules. A general experimental protocol involving this compound is outlined below.
Experimental Protocol: General Nucleophilic Substitution
A mixture of 2,4-dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine (1.0 eq), a suitable amine nucleophile (e.g., 1H-pyrazolo[4,3-c]pyridin-3-amine, 1.5 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (2.0 eq) in an aprotic polar solvent like N,N-dimethylformamide is heated. The reaction progress is monitored by an appropriate chromatographic technique. Upon completion, the reaction mixture is worked up to isolate the desired product.
Biological Activity of Furo[3,4-d]pyrimidine and Furo[2,3-d]pyrimidine Derivatives
Derivatives of the furo[3,4-d]pyrimidine and the isomeric furo[2,3-d]pyrimidine scaffolds have demonstrated significant potential in medicinal chemistry, exhibiting a range of biological activities, most notably as anticancer agents and kinase inhibitors.
Anticancer Activity
Several studies have highlighted the potent antineoplastic effects of furo[3,4-d]pyrimidine derivatives.[1] The biological activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
The closely related furo[2,3-d]pyrimidine scaffold has been extensively explored for its anticancer properties. These derivatives have been shown to act as potent inhibitors of various protein kinases, including PI3K/AKT and VEGFR-2.
Kinase Inhibition
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Novel furo[2,3-d]pyrimidine derivatives have been designed and synthesized as dual PI3K/AKT inhibitors.[2][3]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another key target in cancer therapy due to its central role in angiogenesis. Furo[2,3-d]pyrimidine and related structures have been developed as potential VEGFR-2 inhibitors.
Another important target in acute myeloid leukemia (AML) is the Fms-like tyrosine kinase 3 (FLT3). Novel furo[2,3-d]pyrimidine derivatives have been identified as potent FLT3-ITD inhibitors.
Quantitative Data on Furo[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of representative furo[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines.
Table 1: PI3Kα/β and AKT Inhibitory Activity of a Furo[2,3-d]pyrimidine Derivative (Compound 10b) [2]
| Enzyme | IC₅₀ (µM) |
| PI3Kα | 0.175 ± 0.007 |
| PI3Kβ | 0.071 ± 0.003 |
| AKT | 0.411 ± 0.02 |
Table 2: In Vitro Antiproliferative Activity of a Furo[2,3-d]pyrimidine Derivative (Compound 10b) against Breast Cancer Cell Line [2]
| Cell Line | GI₅₀ (µM) | TGI (µM) |
| HS 578T | 1.51 | 4.96 |
Table 3: VEGFR-2 Inhibitory Activity of Furo[2,3-d]pyrimidine and Furo[3,2-e][1][4]triazolo[1,5-c]pyrimidine Derivatives [5]
| Compound | IC₅₀ (nM) |
| 8b | 38.72 ± 1.7 |
| 10c | 41.40 ± 1.8 |
| Sorafenib (Reference) | Not specified |
Experimental Protocols for Biological Assays
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases (e.g., PI3K, AKT, VEGFR-2) is typically determined using in vitro kinase assay kits. The assay measures the amount of ADP produced from the kinase reaction. The kinase, substrate, and ATP are incubated with varying concentrations of the test compound. The amount of ADP generated is then quantified, often using a luminescence-based method. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 48 hours). The MTT reagent is then added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The GI₅₀ (concentration for 50% growth inhibition) and TGI (total growth inhibition) values are calculated from the dose-response curves.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by furo[2,3-d]pyrimidine derivatives.
Caption: PI3K/AKT Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Conclusion
While specific data on 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine is sparse, the broader classes of furo[3,4-d]pyrimidine and furo[2,3-d]pyrimidine derivatives represent a promising area of research for the development of novel therapeutics, particularly in the field of oncology. The information presented in this guide, drawn from studies on related compounds, provides a solid foundation for researchers interested in exploring the potential of this chemical scaffold. Further investigation into the synthesis and biological evaluation of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine and its analogues is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and antineoplastic effects of furo[3,4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 404827-75-4 | 6-Fluoro-1H-indazol-3-amine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
